Cas no 1094221-76-7 (1-methoxy-6,6-dimethylheptane-3,5-dione)

1-methoxy-6,6-dimethylheptane-3,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-6,6-dimethylheptane-3,5-dione
- 1094221-76-7
- EN300-1125230
-
- インチ: 1S/C10H18O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7H2,1-4H3
- InChIKey: XPKAPNXBXLMHSQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CCOC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.4Ų
1-methoxy-6,6-dimethylheptane-3,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125230-5.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1125230-1.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1125230-0.1g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1125230-10.0g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 10g |
$3376.0 | 2023-06-09 | ||
Enamine | EN300-1125230-0.5g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1125230-0.25g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1125230-5g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1125230-1g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1125230-0.05g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1125230-10g |
1-methoxy-6,6-dimethylheptane-3,5-dione |
1094221-76-7 | 95% | 10g |
$2701.0 | 2023-10-26 |
1-methoxy-6,6-dimethylheptane-3,5-dione 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
1-methoxy-6,6-dimethylheptane-3,5-dioneに関する追加情報
1-Methoxy-6,6-Dimethylheptane-3,5-Dione (CAS No. 1094221-76-7)
1-Methoxy-6,6-Dimethylheptane-3,5-Dione is a unique organic compound with the CAS registry number 1094221-76-7. This compound belongs to the class of diketones and features a methoxy group attached to the first carbon of a heptane backbone, with two methyl groups on the sixth carbon and ketone groups at positions three and five. Its molecular formula is C₁₁H₂₀O₃, and it has a molecular weight of approximately 196.28 g/mol. The compound is known for its versatile chemical properties, making it a subject of interest in various research fields, including organic synthesis, material science, and pharmacology.
The structure of 1-methoxy-6,6-dimethylheptane-3,5-dione is characterized by its branched heptane chain with two ketone groups at positions three and five. The presence of the methoxy group at position one introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions. The two methyl groups at position six provide steric hindrance and contribute to the stability of the molecule. This combination of functional groups makes it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 1-methoxy-6,6-dimethylheptane-3,5-dione as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in the preparation of antibiotics and antifungal agents. The diketone functionality allows for various transformations, such as condensation reactions and cycloadditions, which are crucial in drug discovery.
In terms of physical properties, 1-methoxy-6,6-dimethylheptane-3,5-dione is typically a white crystalline solid with a melting point around 85°C and a boiling point above 200°C under standard conditions. It is sparingly soluble in water but dissolves well in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in organic reactions that require controlled solubility and reactivity.
The synthesis of 1-methoxy-6,6-dimethylheptane-3,5-dione involves multi-step processes that often include oxidation reactions or ketonization techniques. One common approach involves the oxidation of an appropriate alcohol precursor to introduce the ketone groups at positions three and five. The methoxy group can be introduced via nucleophilic substitution or alkylation reactions depending on the starting material.
Recent advancements in green chemistry have also led to more sustainable methods for synthesizing this compound. For example, researchers have developed catalytic systems that reduce energy consumption and minimize waste generation during its production. These eco-friendly methods align with current trends toward sustainable chemical manufacturing.
Applications of 1-methoxy-6,6-dimethylheptane-3,5-dione extend beyond pharmaceuticals into materials science. It has been used as a monomer in polymer synthesis due to its ability to participate in step-growth polymerization reactions. Additionally, its thermal stability makes it a candidate for high-performance materials such as thermoplastics and elastomers.
In terms of safety data, 1-methoxy-6,6-dimethylheptane-3,5-dione is generally considered non-toxic under normal handling conditions. However, like many organic compounds with ketone functionalities, it may cause irritation if inhaled or ingested in large quantities. Proper personal protective equipment should be used during handling to ensure safety.
Environmental impact studies indicate that this compound degrades relatively quickly under aerobic conditions when exposed to environmental factors such as light and microbial activity. Its biodegradation pathways involve oxidative cleavage of the ketone groups and subsequent mineralization into carbon dioxide and water.
In conclusion, 1-methoxy-6,6-dimethylheptane-3,5-dione (CAS No. 1094221-76-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure allows for diverse chemical transformations while maintaining stability under various reaction conditions. As research continues to uncover new uses for this compound
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